Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area for Permeability Prediction
In the absence of direct biological data for the target compound, its differentiation is anchored in its unique physicochemical signature. N-cyclopropyl-1H-benzimidazol-2-amine has a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 40.7 Ų [1]. This profile is distinct from that of the unsubstituted 2-aminobenzimidazole core, which has an XLogP of ~1.1 and a TPSA of ~54.7 Ų [2]. The increased lipophilicity of the target compound, driven by the cyclopropyl group, suggests potential for improved passive membrane permeability compared to its unsubstituted parent, while its moderate TPSA keeps it within favorable drug-like space.
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1, TPSA = 40.7 Ų |
| Comparator Or Baseline | 2-Aminobenzimidazole (unsubstituted): XLogP ≈ 1.1, TPSA ≈ 54.7 Ų |
| Quantified Difference | ΔXLogP = +1.0; ΔTPSA = -14.0 Ų |
| Conditions | Computed physicochemical properties (PubChem 2025 release) [1]. Comparator data from PubChem CID 93507 [2]. |
Why This Matters
These computed descriptors are essential for predicting and comparing passive permeability and solubility, informing lead optimization decisions and prioritizing compounds for synthesis and biological evaluation.
- [1] PubChem. (2025). N-cyclopropyl-1H-benzimidazol-2-amine. Compound Summary for CID 16653162. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Aminobenzimidazole. Compound Summary for CID 93507. National Center for Biotechnology Information. View Source
